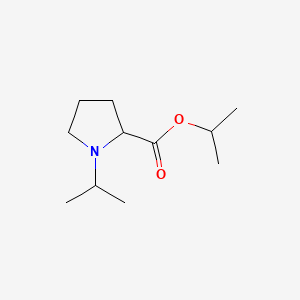

Isopropyl 1-isopropylprolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZXXWSGDCCGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341624 | |

| Record name | Isopropyl 1-isopropylprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31552-16-6 | |

| Record name | Isopropyl 1-isopropylprolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl 1-isopropylprolinate: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the potential applications of Isopropyl 1-isopropylprolinate in the field of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique characteristics of this chiral molecule.

Introduction: The Significance of Chiral Proline Derivatives

Proline and its derivatives are fundamental building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. Their rigid pyrrolidine ring and chiral center make them invaluable as chiral auxiliaries and catalysts in asymmetric synthesis, enabling the stereoselective production of drug candidates.[1][2][3] this compound, an ester of N-isopropylated proline, represents a unique scaffold with distinct steric and electronic properties that can be exploited in the design of novel synthetic methodologies and therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and formulation. While experimental data for this compound is not extensively available in public literature, a combination of computed data and established knowledge of similar compounds allows for a reliable characterization.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | [4] |

| Molecular Weight | 199.29 g/mol | [4] |

| CAS Number | 31552-16-6 | [4] |

| Appearance | Colorless liquid (predicted) | Inferred from similar compounds |

| Boiling Point | Estimated 210-230 °C | Inferred from related proline esters |

| Melting Point | Not applicable (liquid at room temperature) | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., ethanol, isopropanol, dichloromethane, ethyl acetate). Limited solubility in water. | [5] |

| Density | Estimated 0.95-1.05 g/cm³ | Inferred from related proline esters |

Note: The boiling point and density are estimations based on the properties of structurally related N-alkylated amino acid esters. Experimental determination is recommended for precise values. The solubility profile is based on the general behavior of proline esters and the properties of isopropanol.[5]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available through public databases, providing insight into the carbon framework of the molecule.[4]

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is also available, which can be used to determine the molecular weight and fragmentation pattern of the compound.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the tertiary amine of the proline ring and the isopropyl ester functionality.

Stereochemistry and Chirality

As a derivative of L-proline or D-proline, this compound is a chiral molecule. The stereocenter at the alpha-carbon of the proline ring is a key feature that can be exploited in asymmetric synthesis. The bulky N-isopropyl group can influence the conformational preferences of the pyrrolidine ring, which in turn can direct the stereochemical outcome of reactions at adjacent centers. The use of proline derivatives as chiral auxiliaries is a well-established strategy in organic synthesis.[2]

Reactivity of the N-alkylated Proline Ester

The tertiary amine of the proline ring is nucleophilic and can participate in various chemical transformations. The ester group can undergo hydrolysis under acidic or basic conditions to yield N-isopropylproline. The reactivity of N-alkylated proline esters is central to their application in the synthesis of more complex molecules, including quaternary proline analogs.[3]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves two key steps:

-

Esterification of Proline: The carboxylic acid of proline is first converted to its isopropyl ester.

-

N-Alkylation of Proline Isopropyl Ester: The secondary amine of the proline ester is then alkylated with an isopropyl group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Proline Isopropyl Ester

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-proline (1 equivalent) and a sufficient amount of isopropyl alcohol to act as both reactant and solvent.[5]

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

-

Extraction: Remove the excess isopropyl alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude proline isopropyl ester. The product can be further purified by distillation or column chromatography if necessary.

Step 2: Synthesis of this compound (N-Alkylation)

-

Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the proline isopropyl ester (1 equivalent) from the previous step in a suitable aprotic solvent, such as acetonitrile or dimethylformamide.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (2-3 equivalents), to the solution.

-

Alkylating Agent: Slowly add 2-iodopropane or 2-bromopropane (1.1-1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by vacuum distillation or column chromatography to yield a colorless liquid.

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and development.

Caption: Potential roles of this compound in drug development.

Chiral Building Block for Complex Molecules

This compound can serve as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7] The N-isopropyl group can impart specific solubility and pharmacokinetic properties to the final molecule.

Asymmetric Catalysis and Chiral Ligand Synthesis

Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations.[8] this compound could be explored as a catalyst itself or as a precursor for the synthesis of novel chiral ligands for metal-catalyzed asymmetric reactions. The steric bulk of the isopropyl groups may lead to unique selectivity in these transformations.

Incorporation into Novel Drug Candidates

The N-alkylated proline scaffold is present in a number of biologically active compounds. The specific substitution pattern of this compound could be incorporated into new chemical entities to modulate their pharmacological activity, selectivity, and pharmacokinetic profiles. For instance, N-alkylated amino acid esters are found in various enzyme inhibitors.

Conclusion

This compound is a chiral molecule with significant potential in the field of drug development. While detailed experimental data is currently limited, its synthesis is achievable through well-established chemical transformations. Its unique combination of a rigid, chiral proline core with bulky isopropyl groups on both the nitrogen and the ester functionality makes it an attractive target for further investigation as a chiral building block, a component of asymmetric catalysts, and a scaffold for novel therapeutic agents. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers looking to explore the synthetic utility and potential applications of this promising compound.

References

[1] Enantioselective Synthesis of Chiral Proline Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

[2] Chiral auxiliary. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]

[3] Solà, L., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 15(5), 3471-3524. [Link]

[4] this compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

[8] Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2020). Catalysts, 10(11), 1319. [Link]

[9] Overberger, C. G., & Jon, Y. S. (1987). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis- and trans-5-isopropylproline and poly(cis- and trans-5-isopropylproline). Polymer Journal, 19(5), 537-549. [Link]

[10] Senthamarai, T., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]

[6] Applications of Isopropyl Alcohol in the Pharmaceutical Industry. (n.d.). Simple Solvents. Retrieved January 17, 2026, from [Link]

[7] Industrial uses of Isopropyl alcohol. (n.d.). Lab Alley. Retrieved January 17, 2026, from [Link]

[5] Isopropyl alcohol. (2024, January 13). In Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. laballey.com [laballey.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. d-nb.info [d-nb.info]

Isopropyl 1-isopropylprolinate molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Weight of Isopropyl 1-isopropylprolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound of interest in various fields of chemical research and development. As an ester of the amino acid proline, it possesses a unique structural architecture combining a cyclic secondary amine with two isopropyl moieties. This guide provides a detailed technical overview of its molecular structure and weight, offering foundational knowledge for its application in synthesis, analysis, and drug discovery.

Molecular Structure

The molecular structure of this compound is characterized by a proline ring, which is a five-membered heterocyclic amine. This core structure is substituted at two key positions: the nitrogen atom of the pyrrolidine ring and the carboxylic acid group.

Key Structural Features:

-

Proline Core: The foundation of the molecule is the pyrrolidine-2-carboxylic acid structure, commonly known as proline. This cyclic amino acid imparts a rigid conformation to the molecule.

-

N-Isopropyl Group: The nitrogen atom of the proline ring is alkylated with an isopropyl group, forming a tertiary amine. This substitution significantly influences the molecule's steric and electronic properties.

-

Isopropyl Ester: The carboxylic acid functional group of the proline core is esterified with isopropyl alcohol. This ester linkage is a key reactive site and contributes to the compound's overall lipophilicity.

The systematic IUPAC name for this compound is propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate[1]. Its chemical structure can be unambiguously represented by the SMILES string: CC(C)N1CCCC1C(=O)OC(C)C[1].

Visualization of the Molecular Structure

To provide a clear visual representation of the molecular architecture, the following diagram illustrates the connectivity of atoms in this compound.

Caption: 2D molecular structure of this compound.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and for mass spectrometry analysis.

The molecular formula for this compound is C₁₁H₂₁NO₂[1][2]. Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Calculation: (11 × 12.011) + (21 × 1.008) + (1 × 14.007) + (2 × 15.999) = 132.121 + 21.168 + 14.007 + 31.998 = 199.294 g/mol

The computed molecular weight is consistently reported as approximately 199.29 g/mol or 199.30 g/mol [1][2][3].

Physicochemical Properties Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[1] |

| Molecular Weight | 199.29 g/mol | PubChem[1] |

| IUPAC Name | propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate | PubChem[1] |

| CAS Number | 31552-16-6 | PubChem[1], Pharmaffiliates[2] |

| XLogP3-AA | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

Experimental Protocols

While the synthesis of this specific molecule is not widely detailed in readily available literature, a general approach for its preparation would involve a two-step process:

-

N-alkylation of Proline: The secondary amine of proline can be alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to form N-isopropylproline.

-

Esterification: The resulting N-isopropylproline can then be esterified with isopropyl alcohol, typically under acidic conditions (e.g., Fischer esterification) or using a coupling agent, to yield the final product, this compound.

Illustrative Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and analysis.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of approximately 199.29 g/mol . Its structure, based on a proline scaffold with N-isopropyl and isopropyl ester substitutions, provides a unique combination of stereochemical rigidity and lipophilic character. This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 574504, this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

synthesis of propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate

An In-depth Technical Guide to the Synthesis of Propan-2-yl 1-Propan-2-ylpyrrolidine-2-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth protocol for the , also known as N-isopropyl proline isopropyl ester. This chiral molecule is a valuable building block in medicinal chemistry and asymmetric synthesis. The guide details a robust and efficient two-step synthetic pathway commencing from the readily available amino acid, L-proline. The selected strategy involves an initial esterification to form the proline isopropyl ester intermediate, followed by a highly selective N-alkylation via reductive amination with acetone. This document provides a meticulous, step-by-step experimental protocol, elucidates the underlying reaction mechanisms, and discusses the critical parameters for ensuring high yield, purity, and retention of stereochemical integrity. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction

Chemical Identity and Properties

Propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate is a disubstituted derivative of the natural amino acid L-proline. The structure features an isopropyl ester at the carboxyl group and an N-isopropyl group on the pyrrolidine ring nitrogen.

| Property | Value |

| IUPAC Name | propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate |

| CAS Number | 31552-16-6[1] |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| Synonyms | N-isopropyl-proline isopropyl ester |

Scientific Significance and Applications

N-alkylated amino acids are crucial structural motifs frequently found in a wide array of bioactive compounds and pharmaceuticals.[2][3] The modification of the secondary amine in proline alters its steric and electronic properties, making its derivatives valuable as chiral ligands in asymmetric catalysis, peptide mimics (peptoids), and key intermediates in the synthesis of complex drug targets. The specific N-isopropyl group can enhance lipophilicity and influence the conformational rigidity of molecules, which is often desirable in drug design to improve cell permeability and target binding affinity.

Overview and Rationale of Synthetic Strategies

Several methods exist for the N-alkylation of amino acid esters. Traditional approaches include direct alkylation with alkyl halides and reductive amination of carbonyl compounds.[3][4]

-

Direct Alkylation: This method often employs reagents like 2-bromopropane. However, it can suffer from poor selectivity, leading to the formation of dialkylated quaternary ammonium salts as byproducts. This approach also requires a base, which can risk racemization of the sensitive α-carbon stereocenter.[3]

-

Catalytic N-Alkylation (Borrowing Hydrogen): More modern methods utilize alcohols as alkylating agents in the presence of a metal catalyst.[2][5] This "borrowing hydrogen" strategy is atom-economical and generates water as the only byproduct.[2][5] While elegant, it can require specialized catalysts and optimization.

-

Reductive Amination: This strategy involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6] This method is exceptionally well-suited for the synthesis of N-isopropyl groups by using acetone as the carbonyl source.[6][7] It is known for its high yields, mild reaction conditions, and excellent chemoselectivity, as common reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃] selectively reduce the iminium ion in the presence of the starting ketone.[6]

For its reliability, high selectivity, and operational simplicity, this guide will focus on the reductive amination pathway.

Synthetic Strategy and Workflow

The synthesis is designed as a two-step sequence starting from L-proline.

-

Esterification: The carboxylic acid of L-proline is converted to its isopropyl ester. This protects the carboxyl group and prepares the molecule for the subsequent N-alkylation step.

-

Reductive Amination: The secondary amine of the proline isopropyl ester is reacted with acetone and a reducing agent to install the N-isopropyl group, yielding the final target molecule.

Sources

- 1. Propan-2-yl 1-(propan-2-yl)pyrrolidine-2-carboxylate [synhet.com]

- 2. d-nb.info [d-nb.info]

- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

An In-depth Technical Guide to the Safe Handling of Isopropyl 1-isopropylprolinate

A Note on Data Availability: Publicly accessible, detailed safety and toxicological data for Isopropyl 1-isopropylprolinate (CAS No. 31552-16-6) is limited. This guide has been constructed by synthesizing available chemical information, general principles of laboratory safety, and data from structurally related compounds to provide a robust framework for safe handling. Researchers must exercise caution and supplement this guide with all available supplier-provided information and a thorough risk assessment for their specific experimental context.

Section 1: Chemical and Physical Identity

This compound is a proline ester derivative. A comprehensive understanding of its chemical and physical properties is foundational to its safe handling.

1.1. Nomenclature and Structure

-

IUPAC Name: propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate[1]

-

Synonyms: Isopropyl 1-isopropylpyrrolidine-2-carboxylate[2]

-

Molecular Weight: 199.29 g/mol [1]

1.2. Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 199.30 g/mol | [2] |

| Appearance | Not Available (NA) | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

| Shipping Conditions | Ambient | [2] |

Section 2: Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for this compound, a precautionary approach is warranted. The hazard assessment is based on potential risks associated with its structural motifs and general chemical handling principles.

2.1. Potential Health Effects

-

Eye Irritation: Based on general properties of similar organic compounds, it may cause serious eye irritation upon contact.[3][4][5][6]

-

Drowsiness or Dizziness: Inhalation of vapors may lead to central nervous system effects such as drowsiness or dizziness.[3][4][5][6]

-

Skin Irritation: Prolonged or repeated skin contact may cause irritation.

-

Ingestion: May be harmful if swallowed. Ingestion of droplets could potentially lead to aspiration into the lungs, causing chemical pneumonia.[3]

2.2. Potential Physical Hazards

-

Flammability: While specific data is unavailable, it should be treated as a potentially flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7]

-

Electrostatic Discharge: As a flammable liquid, it may accumulate static charge, which could lead to ignition of vapors.[3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is crucial for ensuring the safety of laboratory personnel.

3.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[7][8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Ignition Source Control: Use explosion-proof electrical and ventilating equipment.[6][7] Ensure all potential ignition sources are eliminated from the handling area.[7]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3][7]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[8]

Diagram: Hierarchy of Controls

This diagram illustrates the preferred order of control measures for managing exposure to hazardous chemicals.

Caption: Hierarchy of controls for chemical safety.

Section 4: Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the long-term stability of the compound.

4.1. Handling

-

Avoid contact with eyes, skin, and clothing.[7]

-

Use only non-sparking tools to prevent ignition.[7]

-

Take precautionary measures against static discharge.[7]

4.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]

-

Recommended storage temperature is between 2-8°C.[2]

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of a comprehensive safety plan.

5.1. First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4][7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][7]

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

5.2. Spill and Leak Procedures

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate personal protective equipment as described in Section 3.

-

Contain the spill with an inert absorbent material.

-

Collect the absorbed material into a suitable container for disposal.

-

Do not let the product enter drains.

Diagram: Spill Response Workflow

This workflow outlines the key steps to be taken in the event of a chemical spill.

Caption: Chemical spill response workflow.

Section 6: Toxicological Information

6.1. Acute Toxicity

-

The acute toxicity is unknown. However, based on structurally similar compounds, it may be harmful if swallowed and may cause narcotic effects if inhaled.[3]

6.2. Chronic Toxicity

-

The effects of long-term exposure have not been studied.

Section 7: Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][7] Do not dispose of down the drain.

References

- Current time information in Singapore. (n.d.). Google Search.

-

This compound | C11H21NO2 | CID 574504. (n.d.). PubChem. Retrieved from [Link]

- Safety D

- SAFETY D

-

CAS No : 31552-16-6| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Safety d

- Safety Data Sheet. (2015, March 23). Fisher Scientific.

- SAFETY DATA SHEET. (2024, March 14). Sigma-Aldrich.

- Safety Data Sheet: Isopropyl alcohol. (n.d.). Chemos GmbH & Co.KG.

- Isopropyl alcohol. (2022, October 11). Zaera Research Group.

-

Isopropyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]

- Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. (2008, December 16).

- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642. (n.d.). PubChem.

- CAS#:181269-69-2 | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxyl

- 181269-69-2|tert-Butyl 3-methyl-4-oxopiperidine-1-carboxyl

- CAS No : 181269-69-2 | Product Name : tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate. (n.d.).

- A Characterization of Sources of Isopropanol Detected on Postmortem Toxicologic Analysis. (2025, August 6).

- CAS 181269-69-2 | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxyl

- Isopropanol Toxicity. (2023, March 13).

- Isopropyl Alcohol Poisoning: Causes, Symptoms, and Diagnosis. (2021, November 2). Healthline.

- Isopropyl Alcohol (IPA). (2021, October 29). Monument Chemical.

- Isopropyl Alcohol. (n.d.). The NIST WebBook.

- Isopropanol Toxicity. (n.d.). PubMed.

Sources

- 1. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. images.thdstatic.com [images.thdstatic.com]

- 4. docs.rs-online.com [docs.rs-online.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. phi.com [phi.com]

- 8. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]

- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]

solubility of Isopropyl 1-isopropylprolinate in organic solvents

An In-Depth Technical Guide to the Solubility of Isopropyl 1-isopropylprolinate in Organic Solvents

Abstract

This compound is a proline derivative with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, formulation, and crystallization processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It covers the physicochemical properties of the molecule, the theoretical principles governing its solubility, a predicted solubility profile based on its structural characteristics, and a detailed experimental protocol for the accurate determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.

Introduction

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in a wide range of chemical processes. For this compound, a derivative of the amino acid proline, this parameter is of paramount importance. Proline and its derivatives are crucial building blocks in many pharmaceuticals and are often used as catalysts in asymmetric synthesis. The "1-isopropyl" (or N-isopropyl) group and the isopropyl ester modify the polarity and steric properties of the parent amino acid, influencing its reactivity and solubility.

In drug development, solubility is a key determinant of a drug's bioavailability and the feasibility of creating various dosage forms.[1][2] In chemical synthesis, solvent selection, which is guided by solubility, can significantly impact reaction rates, yields, and the ease of product isolation and purification.[3] This guide provides a detailed exploration of the factors influencing the solubility of this compound and a practical methodology for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | [4] |

| Molecular Weight | 199.29 g/mol | [4][5] |

| IUPAC Name | propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate | [4] |

| CAS Number | 31552-16-6 | [4][5] |

| Predicted XLogP3-AA | 2.3 | [4] |

The structure of this compound is characterized by a pyrrolidine ring with a tertiary amine, an isopropyl ester, and an N-isopropyl group. The tertiary amine and the ester carbonyl group can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. The two isopropyl groups are nonpolar and sterically bulky, which will significantly influence its interactions with solvent molecules. The positive XLogP3-AA value suggests a preference for lipophilic environments over aqueous ones.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents have large dipole moments and/or high dielectric constants and are effective at dissolving polar or ionic solutes. Nonpolar solvents have low dipole moments and dielectric constants and are better at dissolving nonpolar solutes. This compound has both polar (tertiary amine, ester) and nonpolar (isopropyl groups, pyrrolidine ring) regions, suggesting it will have moderate polarity and be soluble in a range of solvents.

-

Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds can significantly enhance solubility. This compound can act as a hydrogen bond acceptor at its nitrogen and oxygen atoms. It will, therefore, have higher solubility in solvents that are good hydrogen bond donors (e.g., alcohols) compared to aprotic solvents of similar polarity.

-

Dispersion Forces: These are weak intermolecular forces that are present in all molecules. For nonpolar compounds, these are the primary forces of attraction. The large, nonpolar isopropyl groups on this compound will contribute to its solubility in nonpolar solvents through these interactions.

Solvent Properties Table:

| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |

| Hexane | 0.1 | 1.89 | Nonpolar Aprotic |

| Toluene | 2.4 | 2.38 | Nonpolar Aprotic |

| Diethyl Ether | 2.8 | 4.34 | Polar Aprotic |

| Dichloromethane | 3.1 | 9.08 | Polar Aprotic |

| Acetone | 5.1 | 20.7 | Polar Aprotic |

| Isopropanol | 3.9 | 18.3 | Polar Protic |

| Ethanol | 4.3 | 24.3 | Polar Protic |

| Methanol | 5.1 | 32.7 | Polar Protic |

Predicted Solubility Profile of this compound

Based on its molecular structure and the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted:

-

High Solubility: Expected in moderately polar aprotic solvents such as dichloromethane, and in polar protic solvents like isopropanol and ethanol.[7][8] The combination of polar interactions, hydrogen bonding acceptance, and dispersion forces should lead to favorable solvation.

-

Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and polar aprotic solvents with strong dipole moments but no hydrogen bond donating ability, such as acetone. Also expected in less polar alcohols like butanol.

-

Low Solubility: Expected in very nonpolar solvents like hexane, where the polar parts of the molecule will not be effectively solvated.

-

Insoluble: Expected to be practically insoluble in water, due to its significant nonpolar character and lack of strong interactions with the highly polar, hydrogen-bonding network of water.

Experimental Determination of Solubility

The most common and straightforward method for determining the solubility of a solid in an organic solvent is the gravimetric method, also known as the shake-flask method.[9]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.

-

-

Separation of Saturated Solution:

-

Allow the mixture to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Record the exact weight of the vial with the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition or sublimation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the vial with the residue minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the residue.

-

Solubility is typically expressed as grams of solute per 100 g of solvent or as a molar concentration.

-

Diagram of Experimental Workflow:

Caption: Experimental workflow for gravimetric solubility determination.

Data Interpretation and Applications

The experimentally determined solubility data is invaluable for several applications in research and development:

-

Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, which is necessary for an efficient reaction. Knowing the solubility of this compound allows for the selection of an appropriate solvent system that can also facilitate product separation.

-

Crystallization and Purification: Crystallization is a common method for purifying solid compounds. The solubility of a compound as a function of temperature is key to developing an effective crystallization process. A good solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

-

Pharmaceutical Formulation: For a compound to be developed as a drug, it often needs to be dissolved in a pharmaceutically acceptable solvent or carrier.[10][11] Solubility data in various solvents is the first step in designing liquid formulations or in developing methods for producing solid dispersions to enhance bioavailability.[12][13]

Diagram of Solubility Data Applications:

Caption: Relationship between solubility data and its applications.

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- How to determine the solubility of a substance in an organic solvent?

- Isopropyl 1-isopropylprolin

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Experiment 1 Solubility of Organic Compounds. Scribd.

- ISopropyl 1-isopropylprolin

- Isopropyl 5-oxo-L-prolin

- Isopropyl alcohol. Wikipedia.

- Isopropanol. PubChem.

- Industrial uses of Isopropyl alcohol. Lab Alley.

- Pharmaceutical applications of isopropyl alcohol. I. As a solvent in pharmaceutical manufacturing.

- Isopropyl alcohol. ChemicalBook.

- Isopropyl propion

- The Solubility of Proteins in Organic Solvents. SciSpace.

- Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance. PubMed.

- Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 31552-16-6|this compound|BLD Pharm [bldpharm.com]

- 6. chem.ws [chem.ws]

- 7. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Isopropyl alcohol | 67-63-0 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. laballey.com [laballey.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Isopropyl 1-isopropylprolinate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to achieving the required stereochemical control in these complex molecular architectures.[1] Among the diverse array of tools available to the synthetic chemist, organocatalysis has emerged as a powerful and sustainable strategy, with L-proline and its derivatives standing as cornerstone catalysts.[2][3][4][5] This technical guide delves into the core utility of Isopropyl 1-isopropylprolinate, a modified proline ester, as a potent chiral building block. We will explore its synthesis, physicochemical characteristics, and mechanistic underpinnings in key asymmetric transformations. This document provides field-proven insights and detailed protocols, designed to empower researchers in leveraging this molecule to achieve high levels of stereoselectivity in their synthetic endeavors.

Introduction: The Imperative for Chirality and the Rise of Proline Organocatalysis

The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. This fundamental principle necessitates the synthesis of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with an undesired enantiomer.[1]

Historically, asymmetric synthesis has been dominated by metal-based catalysts and chiral auxiliaries. However, the field has been revolutionized by the advent of organocatalysis—the use of small, metal-free organic molecules to catalyze chemical reactions.[4][6] This approach offers significant advantages, including operational simplicity, lower toxicity, and stability to air and moisture, aligning with the principles of green chemistry.[3][7]

Within this domain, the simple amino acid L-proline is a celebrated "organocatalyst superstar."[2][5] Its rigid pyrrolidine ring provides a well-defined chiral environment, while its secondary amine and carboxylic acid functionalities allow it to act as a bifunctional catalyst.[5][8] Proline effectively catalyzes a wide range of C-C bond-forming reactions, including aldol, Mannich, and Michael reactions, with remarkable stereocontrol.[6][9][10][11] The modification of the proline core, such as through esterification and N-alkylation to form derivatives like this compound, allows for the fine-tuning of steric and electronic properties to enhance catalytic activity and selectivity.

Synthesis and Physicochemical Properties of this compound

This compound is a derivative of L-proline where the carboxylic acid is esterified with isopropanol and the secondary amine is alkylated with an isopropyl group. These modifications enhance its solubility in organic solvents and modulate its catalytic activity by increasing steric bulk around the nitrogen atom.

Synthetic Approach

A common synthetic route involves a two-step process starting from L-proline:

-

Esterification: L-proline is first converted to its isopropyl ester, L-proline isopropyl ester, typically by reacting it with isopropanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst).

-

N-Alkylation: The resulting isopropyl prolinate is then N-alkylated. A standard method is reductive amination, where the prolinate ester is reacted with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the final product.

Physicochemical Data

The key properties of this compound are summarized below for easy reference by laboratory professionals.

| Property | Value | Source |

| IUPAC Name | propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate | [12] |

| Molecular Formula | C₁₁H₂₁NO₂ | [12][13] |

| Molecular Weight | 199.29 g/mol | [12][13] |

| CAS Number | 31552-16-6 | [12][13][14] |

| Appearance | Typically a liquid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, THF) | Inferred |

The Mechanistic Core: How Proline Derivatives Induce Asymmetry

The catalytic prowess of proline and its derivatives stems from their ability to form key nucleophilic or electrophilic intermediates through transient covalent bonding with substrates.[7] The two dominant catalytic cycles are the enamine cycle for reactions involving carbonyl donors (ketones/aldehydes) and the iminium ion cycle for reactions involving α,β-unsaturated carbonyl acceptors.

Causality Behind the Mechanism: The secondary amine of the proline derivative reacts with a carbonyl donor (e.g., a ketone) to form a carbinolamine, which then dehydrates to form a chiral enamine intermediate.[9][15] This enamine is significantly more nucleophilic than the corresponding enol or enolate of the ketone. The fixed chirality of the pyrrolidine ring directs the enamine to attack an electrophile (e.g., an aldehyde in an aldol reaction) from a specific face, thereby establishing the new stereocenter. The bulky isopropyl groups on both the nitrogen and the ester moiety of this compound provide crucial steric hindrance, further blocking one face of the enamine and enhancing the facial selectivity of the attack. Following the C-C bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, thus completing the cycle.[15]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. iarjset.com [iarjset.com]

- 5. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 31552-16-6|this compound|BLD Pharm [bldpharm.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Applications of N-Substituted Proline Esters

Abstract

N-substituted proline esters represent a versatile and powerful class of molecules with significant and expanding applications across chemical synthesis, medicinal chemistry, and materials science. The unique conformational constraints imposed by the pyrrolidine ring, combined with the tunable properties afforded by substitution at the nitrogen atom, make these compounds indispensable tools for researchers and drug development professionals. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and diverse applications of N-substituted proline esters, offering both foundational knowledge and field-proven insights. We delve into their critical role as organocatalysts in asymmetric synthesis, their incorporation into peptides and peptidomimetics for therapeutic development, and their emerging use as functional materials such as ionic liquids. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for scientists in the field.

Introduction: The Unique Structural and Functional Landscape of Proline and its Derivatives

Among the proteinogenic amino acids, proline occupies a unique position due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing protein folding and stability.[1][2][3][4] When the nitrogen atom of proline is substituted, a tertiary amide is formed within a peptide chain, which prevents it from acting as a hydrogen bond donor and further restricts the available conformational space.[1][2][3][4] These inherent structural features have made proline and its derivatives, particularly N-substituted proline esters, highly attractive targets for synthetic chemists and drug designers.

The ester functionality provides a convenient handle for a variety of chemical transformations and can modulate the molecule's solubility and reactivity. The N-substituent, on the other hand, offers a powerful point of diversification, allowing for the fine-tuning of steric and electronic properties to achieve desired catalytic activity, biological function, or material characteristics. This guide will explore the multifaceted applications that arise from this synergistic combination of a rigid scaffold and tunable peripheral functionality.

Synthesis of N-Substituted Proline Esters

The generation of N-substituted proline esters can be achieved through several synthetic strategies, primarily involving the alkylation or acylation of the proline nitrogen.

N-Alkylation and N-Acylation of Proline Esters

A straightforward and common method for synthesizing N-substituted proline esters involves the direct alkylation or acylation of a pre-formed proline ester.[5] The proline ester, often protected at the carboxylic acid as a methyl or ethyl ester, can be reacted with a variety of electrophiles.

Experimental Protocol: General Procedure for N-Alkylation of Proline Methyl Ester [5]

-

Dissolution: Dissolve proline methyl ester hydrochloride (1 equivalent) in a suitable anhydrous solvent such as methanol (MeOH) or dimethylformamide (DMF).

-

Basification: Add a base, such as sodium methoxide (NaOMe) or triethylamine (TEA) (2-3 equivalents), to the solution to neutralize the hydrochloride and deprotonate the secondary amine. Stir at room temperature for 15-30 minutes.

-

Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted proline ester.

Stereoselective Synthesis of Substituted Proline Esters

The synthesis of chiral, polysubstituted proline esters is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. One powerful method to achieve this is through 1,3-dipolar cycloaddition reactions involving azomethine ylides.[6]

This approach allows for the construction of the pyrrolidine ring with high levels of stereocontrol, yielding enantiomerically enriched products.[6] The choice of metal catalyst and chiral ligand is crucial for achieving high yields and stereoselectivities.[6]

Applications in Asymmetric Organocatalysis

N-substituted proline esters and their derivatives are cornerstones of modern asymmetric organocatalysis.[7][8][9] L-proline itself is a highly effective catalyst for a variety of transformations, including aldol and Mannich reactions.[8][9] The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate.

Modifying the N-substituent of proline esters allows for the fine-tuning of the catalyst's steric and electronic properties, which can enhance enantioselectivity and expand the substrate scope.[7][10] For instance, the introduction of bulky N-aryl groups can create a more defined chiral pocket, leading to improved stereocontrol in Michael additions and aldol reactions.[7][10]

N-Heterocyclic Carbene (NHC)-Proline Conjugates

A more recent development involves the conjugation of proline derivatives with N-heterocyclic carbenes (NHCs). NHCs are potent nucleophilic catalysts that can activate substrates in unique ways, often involving "umpolung" or polarity reversal.[11][12] By tethering a proline moiety to an NHC, bifunctional catalysts can be created that combine the reactivity modes of both catalytic species.[13][14] These hybrid catalysts have shown promise in novel asymmetric transformations.[15]

Table 1: Comparison of Proline-Based Organocatalysts in a Model Reaction

| Catalyst Type | N-Substituent | Model Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-Proline | H | Aldol Addition | 85 | 96 | [9] |

| N-Tosyl-Proline | Tosyl | Michael Addition | 92 | 91 | [7] |

| N-Arylprolinamide | 3,5-Bis(trifluoromethyl)phenyl | Aldol Addition | 99 | 99 | [7] |

| Proline-Ester | Polysubstituted | Michael Addition | 97 | 52 | [10] |

Applications in Medicinal Chemistry and Drug Development

The rigidified backbone and potential for diverse functionalization make N-substituted proline esters valuable building blocks in medicinal chemistry.

Peptides and Peptidomimetics

Incorporating N-substituted proline analogues into peptides can be used to induce specific secondary structures, such as β-turns, or to enhance metabolic stability.[1][4] The N-substituent can mimic the side chain of natural amino acids, creating "proline chimeras" that combine the conformational restriction of proline with the functional information of other residues.[1][4] This is a powerful strategy for designing enzyme inhibitors, receptor antagonists, and other bioactive peptides.

Furthermore, the "proline editing" approach allows for the late-stage functionalization of proline residues within a peptide sequence that has been synthesized on a solid support.[2][16] This technique provides rapid access to a wide array of functionally diverse peptides without the need for extensive solution-phase synthesis of individual proline analogues.[2][16]

Prodrug Strategies

The ester group in N-substituted proline esters can be utilized in prodrug design to enhance the oral bioavailability of poorly permeable drugs.[17] An ester prodrug can mask polar functional groups, increasing the lipophilicity of a parent drug and thereby improving its absorption across biological membranes.[17][18][19] Once absorbed, the ester is cleaved by endogenous esterases to release the active pharmaceutical ingredient.[17][20] Amino acid ester prodrugs, including those derived from proline, can also be designed to target specific amino acid transporters in the gut, further enhancing drug uptake.[19]

Scaffolds for Novel Therapeutics

N-substituted proline and pyrrolidine scaffolds are present in a number of approved drugs and clinical candidates. For example, N-aryl pyrrothine derivatives have been investigated as inhibitors of bacterial RNA polymerase, demonstrating the potential of this scaffold in the development of new antibiotics.[21] The ability to readily synthesize libraries of N-substituted proline esters facilitates structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Applications in Materials Science: Proline-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as "green" solvents and functional materials due to their low volatility, high thermal stability, and tunable properties. Chiral ionic liquids derived from natural sources, such as amino acids, are particularly interesting for applications in asymmetric synthesis and chiral separations.[22][23]

N-substituted proline esters have been successfully converted into novel ionic liquids.[24] The synthesis typically involves quaternizing the proline nitrogen with a suitable alkyl group and then performing an anion exchange. These proline-based ILs can act as chiral solvents, catalysts, and even as surfactants (surface-active ionic liquids or SAILs).[22][25]

Experimental Protocol: Synthesis of a Proline-Based Imidazolium Ionic Liquid [24]

-

Dipeptide Synthesis: Synthesize a dipeptide, for example, by coupling Boc-Pro-OH with another amino acid ester.

-

Functionalization: React the dipeptide with 2-chloroethylamine.

-

Imidazolium Ring Formation: React the product from the previous step with 1-methylimidazole to form the imidazolium chloride salt.

-

Anion Exchange: Perform an anion exchange reaction, for instance with lithium bis(trifluoromethanesulfonyl)amide (LiNTf₂), to yield the final ionic liquid with the desired anion.

-

Characterization: Characterize the resulting ionic liquid using NMR, FT-IR, mass spectrometry, and thermal analysis (TGA/DSC).

The tunable nature of both the cation (the N-substituted proline ester derivative) and the anion allows for the creation of a wide range of ionic liquids with tailored physical and chemical properties.[23][24]

Conclusion

N-substituted proline esters are a class of compounds whose importance and utility continue to grow. Their unique combination of a conformationally restricted core and a readily modifiable N-substituent provides a robust platform for innovation in diverse scientific fields. In organocatalysis, they offer a means to design highly selective and efficient catalysts for asymmetric synthesis. In medicinal chemistry, they are invaluable tools for constructing peptidomimetics with enhanced stability and for developing effective prodrug strategies to overcome pharmacokinetic challenges. The emergence of proline-based ionic liquids further expands their applicability into the realm of materials science and green chemistry. As synthetic methodologies become more sophisticated and our understanding of structure-function relationships deepens, the potential applications of N-substituted proline esters are poised to expand even further, solidifying their role as a cornerstone of modern chemical and pharmaceutical research.

References

-

Belda, R., et al. (2005). Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. Available at: [Link]

-

Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Available at: [Link]

-

Synthesis of Peptides Containing Proline Analogues. (n.d.). Georg Thieme Verlag. Available at: [Link]

-

Synthesis of N- substituted proline derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Gould, N. P., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central. Available at: [Link]

-

Al-Gharabli, S. I., et al. (2015). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. Available at: [Link]

-

Song, R., et al. (2021). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. NIH. Available at: [Link]

-

Proline-Related Secondary Amine Catalysts and Applications. (n.d.). ResearchGate. Available at: [Link]

-

Griesbeck, A. G., et al. (1998). Asymmetric Synthesis of 3‐Hydroxyprolines by Photocyclization of C(1′)‐Substituted N‐(2‐Benzoylethyl)glycine Esters. ResearchGate. Available at: [Link]

-

Chaubey, S., et al. (2020). Synthesis of novel proline-based imidazolium ionic liquids. ResearchGate. Available at: [Link]

-

O'Donnell, M. J., et al. (2013). Asymmetric Synthesis of Cα‐Substituted Prolines through Curtin–Hammett‐Controlled Diastereoselective N‐Alkylation. ResearchGate. Available at: [Link]

-

Mothes, C., et al. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. PubMed. Available at: [Link]

-

Fustero, S., et al. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. ResearchGate. Available at: [Link]

-

L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2015). ResearchGate. Available at: [Link]

-

Rebelo, L. P. N., et al. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. Available at: [Link]

-

Chen, Y., et al. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. NIH. Available at: [Link]

-

Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Available at: [Link]

-

Proline organocatalysis. (n.d.). Wikipedia. Available at: [Link]

-

Schrader, W., et al. (2014). A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry. Beilstein Journals. Available at: [Link]

-

Biju, A. T., et al. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. PMC - NIH. Available at: [Link]

-

N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. (n.d.). Chalmers University of Technology. Available at: [Link]

-

Katoh, T., & Suga, H. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. NIH. Available at: [Link]

-

Zhao, Y., & Gilbertson, S. R. (2014). Synthesis of proline-based N-heterocyclic carbene ligands. PubMed. Available at: [Link]

-

Gould, N. P., et al. (2015). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Chaubey, S. A., et al. (2020). Synthesis of novel proline-based imidazolium ionic liquids. INIS-IAEA. Available at: [Link]

-

Zhao, Y., & Gilbertson, S. R. (2014). Synthesis of Pro line-Based N-Heterocyclic Carbene Ligands. ResearchGate. Available at: [Link]

-

Rein, J. L., & Raines, R. T. (2023). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ChemRxiv. Available at: [Link]

-

Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. Available at: [Link]

-

Sintra, T., et al. (2014). Ionic Liquids Derived from Proline: Application as Surfactants. ResearchGate. Available at: [Link]

-

Rebelo, L. P. N., et al. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. University of Nebraska - Lincoln. Available at: [Link]

-

Liu, X., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. PubMed. Available at: [Link]

-

Formaggio, F., et al. (1998). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. Available at: [Link]

-

Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. Available at: [Link]

-

Valentine, B., et al. (1981). A study of L-proline, sarcosine, and the cis/trans isomers of N-acetyl-L-proline and N-acetylsarcosine in aqueous and organic solution by oxygen-17 NMR. Journal of the American Chemical Society. Available at: [Link]

-

Kim, D. W., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. NIH. Available at: [Link]

-

Parang, K., et al. (2000). Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT). PubMed. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. Available at: [Link]

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline Derivatives and Analogs [sigmaaldrich.com]

- 4. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of proline-based N-heterocyclic carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. research.chalmers.se [research.chalmers.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 20. Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. research.unl.pt [research.unl.pt]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Isopropyl 1-Isopropylprolinate as a Proline Mimetic: A Technical Guide for Drug Development Professionals

Abstract

Proline is a unique proteinogenic amino acid that plays a critical role in shaping peptide and protein architecture. Its cyclic structure imposes significant conformational constraints, making it a key element in the formation of turns and secondary structures. However, the inherent flexibility of the proline ring and the low energy barrier to cis-trans isomerization of the Xaa-Pro peptide bond can lead to conformational heterogeneity and susceptibility to proteolytic degradation, limiting the therapeutic potential of many peptides. The use of proline mimetics, particularly those with constrained ring structures, has emerged as a powerful strategy to overcome these limitations. This guide focuses on the conceptual design, synthesis, and application of sterically hindered proline analogs, using the novel entity Isopropyl 1-isopropylprolinate as a central case study to illustrate key principles for researchers, scientists, and drug development professionals.

Introduction: The Proline Conundrum in Peptide Therapeutics

Proline's distinctive pyrrolidine ring restricts the main-chain dihedral angle (φ), making it a classical "breaker" of α-helical and β-sheet structures and a frequent constituent of β-turns.[1] However, this same structural feature introduces two major challenges in drug design:

-

Cis-Trans Isomerization: Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a relatively small free energy difference between the cis and trans isomers (approx. 2.0 kJ·mol⁻¹). This results in a significant population of the cis isomer (up to 30%) in solution, leading to a mixture of conformers that can complicate structure-activity relationship (SAR) studies and reduce binding affinity for a specific target conformation.[2] The slow interconversion between these states is often a rate-limiting step in protein folding.[3]

-

Proteolytic Instability: The conformational flexibility of peptides often makes them susceptible to rapid degradation by proteases in biological systems, leading to a short half-life and limiting their bioavailability.[4][5]

To address these issues, medicinal chemists have developed a variety of unnatural amino acids and proline mimetics designed to lock the peptide backbone into a desired, bioactive conformation.[6][7] These constrained analogs can enhance target specificity, increase resistance to enzymatic degradation, and improve overall pharmacokinetic properties.[7][8]

Design and Synthesis of a Novel Proline Mimetic: this compound

The core concept behind using a sterically demanding proline mimetic like this compound is to introduce bulky groups that restrict the conformational freedom of both the pyrrolidine ring and the preceding peptide bond. While "this compound" itself is a specific esterified and N-alkylated derivative,[9] this guide will focus on the foundational principles of creating a related core structure, such as a 4,4-diisopropylproline, to illustrate the synthetic challenges and strategic considerations.

Rationale for Di-alkylation at the C4 Position

Substitution at the C4 position of the proline ring is a well-established strategy to influence ring pucker and the cis/trans isomer ratio.[10][11][12]

-

Stereoelectronic Effects: Electron-withdrawing substituents, like fluorine, can bias the ring pucker and accelerate cis-trans isomerization by reducing the double-bond character of the amide bond.[13][14]

-

Steric Effects: Bulky alkyl groups are hypothesized to sterically disfavor one conformation over the other, potentially locking the peptide bond into a predominantly trans or cis state and restricting ring pucker, thereby pre-organizing the peptide for receptor binding.

The introduction of two isopropyl groups at the C4 position would create a highly constrained system, significantly limiting the conformational landscape available to the peptide backbone.

Proposed Synthetic Workflow

A plausible, multi-step synthesis for a protected 4,4-di-substituted proline derivative can be conceptualized based on established organic chemistry principles, starting from a commercially available precursor like Boc-4-keto-L-proline.[15]

Caption: Proposed synthetic workflow for a 4,4-dialkylproline analog.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize Boc-4,4-diisopropyl-L-proline-OH.

Materials:

-

Boc-4-keto-L-proline benzyl ester[15]

-

Isopropylmagnesium bromide (in THF)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas supply

-

Standard workup and purification reagents (aqueous HCl, NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

-

Step 1: First Grignard Addition

-

Dissolve Boc-4-keto-L-proline benzyl ester in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Slowly add 1.1 equivalents of isopropylmagnesium bromide solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Perform a standard aqueous workup and purify the resulting tertiary alcohol intermediate by column chromatography.

-

-

Step 2: Oxidation

-

Dissolve the intermediate from Step 1 in anhydrous DCM.

-

Add 1.5 equivalents of PCC or DMP.

-

Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM.

-

Concentrate the filtrate in vacuo to yield the Boc-4-isopropyl-4-keto-L-proline benzyl ester intermediate.

-

-

Step 3: Second Grignard Addition

-

Repeat the procedure from Step 1, using the ketone intermediate from Step 2 as the starting material. This will install the second isopropyl group, yielding Boc-4,4-diisopropyl-4-hydroxy-L-proline benzyl ester.

-

-

Step 4: Deprotection

-

Note: Direct dehydroxylation of the tertiary alcohol can be challenging. An alternative route involving elimination and subsequent reduction might be necessary. For the purpose of this guide, we assume a successful dehydroxylation/reduction step leads to the desired carbon skeleton.

-